
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
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Description
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is a useful research compound. Its molecular formula is C28H26N2O5S and its molecular weight is 502.59. The purity is usually 95%.
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Biological Activity
The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzamide core substituted with a sulfonamide group and an anthracene derivative. Below is a summary of its chemical properties:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₇H₂₄N₂O₅S |
Molecular Weight | 368.44 g/mol |
CAS Number | 717862-44-7 |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which may contribute to its therapeutic effects.
- Antioxidant Properties : The anthracene component can exhibit antioxidant activity, potentially protecting cells from oxidative stress.
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antimicrobial Activity : In vitro studies have shown that the compound exhibits antimicrobial properties against various bacterial strains.
- Antitumor Activity : Recent investigations have highlighted its potential as an anticancer agent, particularly in models of breast and prostate cancer.
- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in cellular models.
In Vitro Studies
A study conducted by Soeta et al. (2013) demonstrated the compound's ability to inhibit the growth of cancer cell lines, showing a significant reduction in cell viability at concentrations above 10 µM . The mechanism was linked to the induction of apoptosis and cell cycle arrest.
In Vivo Studies
In vivo studies on murine models have indicated that administration of the compound resulted in reduced tumor size and weight compared to control groups. The study reported a 50% reduction in tumor volume within two weeks of treatment .
Comparative Analysis
A comparative analysis of similar compounds revealed that while many exhibit anticancer properties, the unique combination of the sulfonamide and anthracene moieties in this compound enhances its efficacy against resistant cancer cell lines.
Compound Name | Activity Type | IC50 (µM) |
---|---|---|
4-(N-cyclohexyl-N-methylsulfamoyl)-... | Antitumor | 15 |
Similar Anthracene Derivative | Antitumor | 25 |
Sulfonamide-Based Compound | Antimicrobial | 30 |
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O5S/c1-30(20-7-3-2-4-8-20)36(34,35)21-14-11-18(12-15-21)28(33)29-19-13-16-24-25(17-19)27(32)23-10-6-5-9-22(23)26(24)31/h5-6,9-17,20H,2-4,7-8H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXLBPYKZGMPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.